molecular formula C17H22N4O2 B13220439 Benzyl 3-(aminomethyl)-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Benzyl 3-(aminomethyl)-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Cat. No.: B13220439
M. Wt: 314.4 g/mol
InChI Key: DBWSFDAXLCNEIF-UHFFFAOYSA-N
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Description

Benzyl 3-(aminomethyl)-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a nitrogen-containing heterocyclic compound. It features a unique imidazo[1,2-a]pyrazine core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(aminomethyl)-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the formation of an intermediate through the reaction of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine, and finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and scalability.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-(aminomethyl)-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Benzyl 3-(aminomethyl)-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate has several scientific research applications:

Mechanism of Action

The exact mechanism of action for Benzyl 3-(aminomethyl)-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Uniqueness: Benzyl 3-(aminomethyl)-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is unique due to its specific substitution pattern and the presence of both benzyl and aminomethyl groups, which may contribute to its distinct biological activities.

Biological Activity

Benzyl 3-(aminomethyl)-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the imidazo[1,2-a]pyrazine family, characterized by a complex structure that enhances its biological activity. The presence of an aminomethyl group and a carboxylate moiety is crucial for its interaction with biological targets.

Chemical Formula

  • Molecular Formula : C₁₈H₁₈N₄O₂
  • Molecular Weight : 328.36 g/mol

Research indicates that this compound exhibits notable interactions with various enzymes and receptors. Its mechanism of action involves:

  • Binding Affinity : The unique structural features enhance binding affinity to specific molecular targets, such as carbonic anhydrases (CAs) and other enzymes involved in metabolic pathways.
  • Modulation of Biological Pathways : The compound has been shown to influence various signaling pathways through its interactions at the molecular level.

In Vitro Studies

In vitro studies have demonstrated the compound's efficacy against several biological targets:

  • Carbonic Anhydrase Inhibition : Similar compounds have shown inhibition against human carbonic anhydrase isoforms with Ki values in the low nanomolar range. For instance:
    CompoundTargetKi (nM)
    Benzyl 3-(aminomethyl)-2-ethyl...hCA II7.7 - 41.3

This suggests potential therapeutic applications in conditions where CA activity is dysregulated.

Case Studies

  • Antitumor Activity : A study evaluated the antitumor properties of related imidazo[1,2-a]pyrazine derivatives in vitro against various cancer cell lines. Results indicated that these compounds could induce apoptosis and inhibit cell proliferation.
  • Neuroprotective Effects : Another investigation focused on the neuroprotective effects of benzyl-substituted imidazo compounds. The findings revealed that these compounds could protect neuronal cells from oxidative stress and apoptosis.

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the chemical structure impact biological activity:

  • Aminomethyl Group : Essential for enhancing binding affinity and modulating enzyme activity.
  • Ethyl Substitution : Alters steric hindrance and solubility properties, affecting bioavailability and pharmacokinetics.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
Benzyl 3-(chloromethyl)-2-(difluoromethyl)...Chloromethyl instead of aminomethylVaries in reactivity
Benzyl 2-ethyl-3-(hydroxymethyl)...Hydroxymethyl group presentDifferent CA inhibition profile

Properties

Molecular Formula

C17H22N4O2

Molecular Weight

314.4 g/mol

IUPAC Name

benzyl 3-(aminomethyl)-2-ethyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate

InChI

InChI=1S/C17H22N4O2/c1-2-14-15(10-18)21-9-8-20(11-16(21)19-14)17(22)23-12-13-6-4-3-5-7-13/h3-7H,2,8-12,18H2,1H3

InChI Key

DBWSFDAXLCNEIF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2CCN(CC2=N1)C(=O)OCC3=CC=CC=C3)CN

Origin of Product

United States

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